molecular formula C11H19NO2 B13817524 2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid

2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid

Cat. No.: B13817524
M. Wt: 197.27 g/mol
InChI Key: QDAFOWRBCRPETR-JVUFJMBOSA-N
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Description

2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[310]hexanyl]acetic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core is synthesized through a (3 + 2) annulation reaction of cyclopropenes with cyclopropylanilines.

    Introduction of Functional Groups: The aminomethyl and acetic acid groups are introduced through subsequent functionalization reactions, which may involve the use of protecting groups and selective deprotection steps to ensure the correct placement of functional groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Its derivatives may find use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, potentially modulating their activity. The bicyclic structure may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[310]hexanyl]acetic acid is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid

InChI

InChI=1S/C11H19NO2/c1-10(2)7-3-4-11(6-12,9(7)10)5-8(13)14/h7,9H,3-6,12H2,1-2H3,(H,13,14)/t7-,9+,11+/m0/s1

InChI Key

QDAFOWRBCRPETR-JVUFJMBOSA-N

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@](CC2)(CC(=O)O)CN)C

Canonical SMILES

CC1(C2C1C(CC2)(CC(=O)O)CN)C

Origin of Product

United States

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